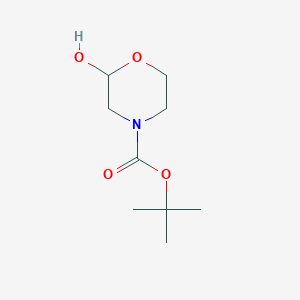

Tert-butyl 2-hydroxymorpholine-4-carboxylate

CAS No.:

Cat. No.: VC17252666

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO4 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | tert-butyl 2-hydroxymorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h7,11H,4-6H2,1-3H3 |

| Standard InChI Key | MKIOAKIICSYKOC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)O |

Introduction

Structural and Chemical Identification

Molecular Characteristics

Tert-butyl 2-hydroxymorpholine-4-carboxylate (CAS: 885951-63-3) has the molecular formula and a molar mass of 203.24 g/mol . Its IUPAC name, tert-butyl 2-hydroxymorpholine-4-carboxylate, reflects the substitution pattern: a hydroxyl group at C2 and a Boc group at C4 of the morpholine ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 0.51 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 59 Ų |

These parameters suggest moderate hydrophilicity and bioavailability, making the compound suitable for medicinal chemistry applications .

Spectral and Stereochemical Features

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure. The Boc group resonates at ~1.4 ppm (singlet, 9H) in -NMR, while the hydroxyl proton appears as a broad peak near 3.0–3.5 ppm . Stereochemical variations (e.g., R or S configurations at C2) influence reactivity and biological activity, though racemic mixtures are commonly reported in synthetic protocols .

Synthetic Methodologies

Reduction of Ketone Precursors

A common route to tert-butyl 2-hydroxymorpholine-4-carboxylate involves the reduction of a ketone precursor, tert-butyl 2-oxomorpholine-4-carboxylate, using hydride reagents. For example, diisobutylaluminium hydride (DIBAL-H) in toluene/ether at −78°C selectively reduces the ketone to a secondary alcohol, yielding the target compound in 80% efficiency . Critical steps include:

-

Cooling: Maintaining −78°C to prevent over-reduction.

-

Quenching: Using saturated ammonium chloride to neutralize excess DIBAL-H.

-

Workup: Sequential washes with Rochelle’s salt, sodium bicarbonate, and brine to remove aluminum byproducts .

Boc Protection Strategies

The Boc group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions. For instance, morpholine-2-ol is treated with and 4-dimethylaminopyridine (DMAP) in dichloromethane to install the Boc group at the 4-position . This method achieves high regioselectivity due to the steric hindrance of the tert-butyl group.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, ethyl acetate) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition at temperatures above 40°C, necessitating storage at 2–8°C under inert atmospheres .

Drug-Likeness Assessment

With a molecular weight of 203.24 (<500), LogP of 0.51 (<5), and fewer than 10 hydrogen bond acceptors/donors, tert-butyl 2-hydroxymorpholine-4-carboxylate adheres to Lipinski’s criteria for oral bioavailability . Its polar surface area (59 Ų) further supports membrane permeability, a key attribute for central nervous system (CNS)-targeted therapeutics .

Applications in Pharmaceutical Chemistry

Intermediate in API Synthesis

This compound is a precursor to bioactive molecules, including:

-

Kinase Inhibitors: The morpholine ring chelates ATP-binding sites in kinases, enabling the design of anticancer agents .

-

Antivirals: Functionalization at C2 with heterocycles enhances binding to viral proteases .

Radiolabeling and Isotopic Studies

Deuterated analogs (e.g., tert-butyl 3-hydroxymorpholine-4-carboxylate-2,2,3,5,5,6,6-d7, CAS: 2259315-83-6) are synthesized for pharmacokinetic tracing and mass spectrometry quantification . Such isotopologues retain the parent compound’s reactivity while enabling precise metabolic studies .

Future Directions and Research Gaps

Stereoselective Synthesis

Current methods predominantly yield racemic mixtures. Developing asymmetric reductions (e.g., using chiral catalysts) could provide enantiopure material for targeted therapeutics .

Biological Activity Profiling

Despite its utility as an intermediate, the compound’s direct pharmacological effects remain underexplored. Screening against disease-relevant targets (e.g., G protein-coupled receptors) may uncover novel applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume